N-[2-(1,6-dimethylindol-3-yl)ethyl]-4-hydroxycyclohexane-1-carboxamide
Description
N-[2-(1,6-dimethylindol-3-yl)ethyl]-4-hydroxycyclohexane-1-carboxamide is a complex organic compound that features an indole moiety, a cyclohexane ring, and a carboxamide group
Properties
IUPAC Name |
N-[2-(1,6-dimethylindol-3-yl)ethyl]-4-hydroxycyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-13-3-8-17-15(12-21(2)18(17)11-13)9-10-20-19(23)14-4-6-16(22)7-5-14/h3,8,11-12,14,16,22H,4-7,9-10H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSXUFGKXYDWAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2C)CCNC(=O)C3CCC(CC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,6-dimethylindol-3-yl)ethyl]-4-hydroxycyclohexane-1-carboxamide can be achieved through a multi-step process involving the Fischer indole synthesis followed by N-alkylation. The Fischer indole synthesis involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core. Subsequently, the N-alkylation step involves the reaction of the indole with an appropriate alkyl halide to introduce the desired substituents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Fischer indole synthesis and N-alkylation steps to maximize yield and minimize by-products. This could include the use of microwave irradiation to reduce reaction times and the selection of commercially available starting materials to streamline the process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,6-dimethylindol-3-yl)ethyl]-4-hydroxycyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted indoles.
Scientific Research Applications
N-[2-(1,6-dimethylindol-3-yl)ethyl]-4-hydroxycyclohexane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of N-[2-(1,6-dimethylindol-3-yl)ethyl]-4-hydroxycyclohexane-1-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptamine: A naturally occurring compound with an indole core.
Oxindole: An oxidized derivative of indole.
Uniqueness
N-[2-(1,6-dimethylindol-3-yl)ethyl]-4-hydroxycyclohexane-1-carboxamide is unique due to the presence of both the indole and cyclohexane moieties, which confer distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not observed in simpler indole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
